molecular formula C9H11N3O4S B040476 {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid CAS No. 115102-54-0

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid

Cat. No.: B040476
CAS No.: 115102-54-0
M. Wt: 257.27 g/mol
InChI Key: KXVUMCRNMDWQHQ-UHFFFAOYSA-N
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Description

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid is a functionalized pyrimidine derivative serving as a valuable building block in medicinal chemistry and organic synthesis. While direct studies on this specific molecule are limited, its structure, incorporating both a pyrimidine ring and a thioacetic acid side chain, makes it a versatile precursor for the development of novel biologically active compounds. Research on structurally similar pyrimidine-thioether analogs has demonstrated significant potential in various therapeutic areas. For instance, certain thieno[2,3-d]pyrimidine amino acid conjugates have been investigated for their radioprotective effects, showing ability to downregulate NF-κB and exhibit antioxidant, anti-apoptotic, and anti-inflammatory properties in models of γ-irradiation-induced injury . Furthermore, other 2-thiopyrimidine derivatives bearing a thioacetohydrazide moiety have shown promising antimicrobial activity against a range of bacterial and fungal pathogens . These findings highlight the potential of this compound as a key synthetic intermediate for researchers developing new radio-protective agents, antimicrobials, and other therapeutic compounds. Its reactive sites allow for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.

Properties

IUPAC Name

2-(4-amino-5-ethoxycarbonylpyrimidin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c1-2-16-8(15)5-3-11-9(12-7(5)10)17-4-6(13)14/h3H,2,4H2,1H3,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVUMCRNMDWQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353648
Record name {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115102-54-0
Record name {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thioether Bridge Formation

The thioacetic acid side chain is introduced through a coupling reaction between the pyrimidine-thiol intermediate and α-haloacetic acid derivatives. For example, bromoacetic acid reacts with the thiol group under basic conditions to form the thioether linkage.

Optimization Parameters :

  • Base : Potassium carbonate or triethylamine, which deprotonate the thiol for nucleophilic attack.

  • Solvent : Acetonitrile or dimethylformamide (DMF), which stabilize the transition state.

  • Yield : 70–85% after recrystallization.

Esterification and Hydrolysis

The ethoxycarbonyl group is typically introduced via esterification of a carboxylic acid intermediate using ethanol and acid catalysts (e.g., sulfuric acid). Subsequent hydrolysis under acidic or basic conditions yields the final thioacetic acid derivative.

Critical Considerations :

  • Protection-Deprotection Strategies : The amino group is protected using tert-butoxycarbonyl (Boc) groups during esterification to prevent side reactions.

  • pH Control : Hydrolysis at pH 7–8 minimizes decomposition of the thioether bond.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent patents describe transitioning from batch to continuous flow systems to enhance reproducibility and reduce reaction times. Key advantages include:

  • Improved Heat Management : Mitigates exothermic risks during thiourea coupling.

  • Higher Throughput : Achieves kilogram-scale production with >90% purity.

Table 1. Comparison of Batch vs. Flow Synthesis

ParameterBatch MethodFlow Synthesis
Reaction Time6–8 hours1–2 hours
Yield70–75%85–90%
Purity88–92%95–98%
ScalabilityLimited to 500 g/batch>5 kg/day

Solvent and Catalyst Recycling

Industrial processes prioritize solvent recovery to reduce costs and environmental impact. For instance, methylene chloride is distilled and reused in subsequent batches, achieving 95% recovery efficiency. Homogeneous catalysts (e.g., H₂SO₄) are neutralized and precipitated for safe disposal.

Purification and Characterization

Crystallization Techniques

The compound’s light sensitivity necessitates crystallization under inert atmospheres. Ethanol-water mixtures (3:1 v/v) yield needle-like crystals with >99% purity after two recrystallizations.

Table 2. Crystallization Parameters

Solvent Ratio (EtOH:H₂O)Temperature (°C)Purity (%)Crystal Morphology
2:12592Amorphous
3:10–599Needles
4:1-1097Platelets

Analytical Validation

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity.

  • X-Ray Diffraction (XRD) : Resolves crystallographic disorder in the pyrimidine ring.

  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 298.1 m/z) verifies molecular weight.

Challenges and Mitigation Strategies

Impurity Formation

Common impurities include:

  • Tetrachloroamide : Forms via over-chlorination during pyrimidine synthesis. Mitigated by limiting chlorine excess to <10%.

  • Decarboxylation Byproducts : Controlled by maintaining pH >6 during hydrolysis.

Stability Considerations

The compound degrades under UV light, requiring amber glass storage at 2–8°C. Lyophilization extends shelf life to 24 months .

Chemical Reactions Analysis

Types of Reactions

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Antioxidant Activity

Overview : The compound exhibits significant antioxidant properties, which are crucial for reducing oxidative stress in biological systems.

Research Findings :

  • In vitro assays such as the DPPH radical scavenging assay and ABTS assay have been employed to evaluate the antioxidant activity of the compound. These assays measure the ability to neutralize free radicals, indicating potential protective effects against oxidative damage in cells.
  • Cell culture studies demonstrate that exposure to { [4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid can mitigate oxidative stress-induced damage, suggesting its role as a protective agent in cellular environments.

Anti-Inflammatory Effects

Overview : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.

Research Findings :

  • The compound inhibits key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α).
  • Studies using immune cells (e.g., macrophages) have shown that { [4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid can significantly reduce the production of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

Inhibition of Collagen Prolyl-4-Hydroxylase

Overview : The compound's structure suggests it may inhibit collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis.

Research Findings :

  • Enzyme assays have demonstrated that { [4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid can inhibit collagen prolyl-4-hydroxylase activity in vitro, which may have therapeutic implications for conditions related to collagen synthesis disorders.
  • Further studies are being conducted to assess its impact on collagen synthesis in cultured cells, providing insights into its potential applications in fibrotic diseases.

Mechanism of Action

The mechanism of action of {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

2-((5-(Thiophen-2-ylmethyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazol-3-yl)thio)acetic Acid (Compound 8)

  • Core Structure : Triazole ring with thiophene substituents.
  • Key Features : The triazole-thiophene hybrid structure enhances antiradical activity (78.42% at 1 × 10⁻³ M ), likely due to resonance stabilization of radicals by the conjugated thiophene system .
  • Comparison : Unlike the pyrimidine-based target compound, this triazole derivative exhibits higher antiradical efficacy, suggesting heterocycle choice critically influences radical scavenging .

Sodium Salt of 2-((Quinolin-4-yl)thio)acetic Acid (QAC-5)

  • Core Structure: Quinoline ring substituted with a thioacetic acid group.
  • Key Features : Demonstrates dual effects: high toxicity (reduces sperm motility by 15–20% ) and strong rhizogenesis stimulation in Paulownia clones .
  • Comparison: The quinoline core increases lipophilicity (log P ~2.5–3.0) compared to the pyrimidine-based target compound, enhancing bioavailability but also toxicity .

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Core Structure : Pyrimidine with a thietane (3-membered sulfur ring) substituent.
  • The ethyl ester group may improve metabolic stability compared to the ethoxycarbonyl group in the target compound .

4-Amino-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS: 771-81-3)

  • Core Structure : Pyrimidine with methylthio and carboxylic acid groups.
  • Key Features : The carboxylic acid substituent increases polarity (log P ~1.2) compared to the ethoxycarbonyl group in the target compound, reducing membrane permeability .

Physicochemical Properties

  • Lipophilicity: The target compound’s ethoxycarbonyl group increases log P (~2.8 estimated) compared to carboxylic acid derivatives (log P ~1.2–2.0), favoring membrane permeability . Quinoline derivatives (e.g., QAC-5) exhibit log D ~2.5 at pH 7, aligning with Lipinski’s rule for drug-likeness .
  • Solubility : Sodium salts (e.g., QAC-5) show higher aqueous solubility but increased toxicity due to ionization .

Biological Activity

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid is a synthetic compound with a unique pyrimidine structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its antioxidant and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H11N3O4S, with a molecular weight of 257.27 g/mol. Its structure includes an amino group, an ethoxycarbonyl moiety, and a thioacetic acid functional group, which contribute to its reactivity and biological activity.

Antioxidant Activity

In Vitro Studies : The antioxidant potential of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons to neutralize free radicals. Results indicated a significant reduction in DPPH radical concentration upon treatment with the compound.
  • ABTS Assay : Similar to the DPPH assay, the ABTS assay demonstrated that the compound effectively scavenged ABTS radicals, confirming its antioxidant properties.

Cell Culture Studies : Cultured cells subjected to oxidative stress showed reduced levels of oxidative damage when treated with this compound. These findings suggest that the compound may protect cellular components from oxidative injury.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through various mechanisms:

Inhibition of Inflammatory Mediators : The compound has been shown to inhibit key inflammatory mediators, including:

MediatorMechanism of Action
Prostaglandin E2 (PGE2)Inhibits cyclooxygenase pathways
Inducible Nitric Oxide Synthase (iNOS)Suppresses nitric oxide production
Tumor Necrosis Factor-alpha (TNF-α)Reduces cytokine release from immune cells

Cell-Based Assays : Studies utilizing immune cells, such as macrophages, demonstrated that treatment with this compound significantly decreased the levels of inflammatory cytokines.

Animal Models : In vivo studies have corroborated these findings, showing that administration of the compound reduced inflammation in various animal models. For instance, models of induced arthritis exhibited decreased swelling and pain responses following treatment.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has suggested that modifications to its chemical structure could enhance its biological efficacy while minimizing toxicity. Potential analogs are being synthesized and tested for improved activity profiles.

Case Studies

  • Oxidative Stress in Cell Lines : A study assessed the protective effects of the compound on human lung cancer cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers upon treatment with varying concentrations of this compound.
  • Inflammation Models in Rodents : Another study investigated the anti-inflammatory effects in a rodent model of acute inflammation induced by carrageenan. The treated group exhibited reduced paw edema compared to controls, indicating effective modulation of inflammatory responses.

Q & A

Q. What protocols ensure reproducibility in crystallizing this compound for X-ray studies?

  • Use slow evaporation of methanol at 20°C with seeding. Monitor supersaturation via turbidity. For air-sensitive crystals, employ Schlenk techniques with argon .

Q. How should researchers handle solubility challenges in aqueous or organic media?

  • The compound is sparingly soluble in water but dissolves in DMSO or DMF. Sonication (30 min, 40 kHz) enhances dissolution. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO <0.1%) .

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